molecular formula C19H19N3 B12127568 6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline

6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12127568
M. Wt: 289.4 g/mol
InChI Key: ZLBXURXPBYHQSA-UHFFFAOYSA-N
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Description

6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This method provides a straightforward approach to obtaining the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Substitution reactions can introduce different substituents on the indole or quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound targets DNA and interacts with various molecular pathways involved in cell proliferation and viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substituents, which enhance its biological activity and stability. The butyl and methyl groups contribute to its unique chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

6-butyl-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C19H19N3/c1-3-4-12-22-18-13(2)8-7-9-14(18)17-19(22)21-16-11-6-5-10-15(16)20-17/h5-11H,3-4,12H2,1-2H3

InChI Key

ZLBXURXPBYHQSA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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